2-hydroxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1-octyl-4-oxo-1,4-dihydroquinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-HYDROXY-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-1-OCTYL-2-OXO-1,2-DIHYDRO-3-QUINOLINECARBOXAMIDE is a complex organic compound with a molecular formula of C25H19N3O3S . This compound is notable for its unique structure, which includes a quinoline core, a benzothiazole moiety, and an octyl chain. It is primarily used in scientific research due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-HYDROXY-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-1-OCTYL-2-OXO-1,2-DIHYDRO-3-QUINOLINECARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common method involves the condensation of anthranilic acid derivatives with benzothiazole derivatives under specific conditions . The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-HYDROXY-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-1-OCTYL-2-OXO-1,2-DIHYDRO-3-QUINOLINECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinoline derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the benzothiazole and quinoline moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out in solvents such as ethanol or dimethyl sulfoxide (DMSO) under controlled temperatures .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
4-HYDROXY-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-1-OCTYL-2-OXO-1,2-DIHYDRO-3-QUINOLINECARBOXAMIDE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Studied for its potential therapeutic effects against diseases like tuberculosis.
Industry: Utilized in the development of new materials and dyes.
Mechanism of Action
The mechanism of action of 4-HYDROXY-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-1-OCTYL-2-OXO-1,2-DIHYDRO-3-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit tyrosinase, an enzyme involved in melanin synthesis, thereby exhibiting potential as a skin-lightening agent . Additionally, it may interact with DNA and proteins, leading to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- 4-HYDROXY-1-METHYL-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-2-OXO-1,2-DIHYDRO-3-QUINOLINECARBOXAMIDE
- 4-HYDROXY-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-2-OXO-1-PENTYL-1,2-DIHYDRO-3-QUINOLINECARBOXAMIDE
Uniqueness
The uniqueness of 4-HYDROXY-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-1-OCTYL-2-OXO-1,2-DIHYDRO-3-QUINOLINECARBOXAMIDE lies in its specific structural features, such as the octyl chain and the combination of quinoline and benzothiazole moieties. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C32H33N3O3S |
---|---|
Molecular Weight |
539.7 g/mol |
IUPAC Name |
4-hydroxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1-octyl-2-oxoquinoline-3-carboxamide |
InChI |
InChI=1S/C32H33N3O3S/c1-3-4-5-6-7-10-19-35-26-12-9-8-11-24(26)29(36)28(32(35)38)30(37)33-23-16-14-22(15-17-23)31-34-25-18-13-21(2)20-27(25)39-31/h8-9,11-18,20,36H,3-7,10,19H2,1-2H3,(H,33,37) |
InChI Key |
DINHUIMGKQIYMY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=C(C=C3)C4=NC5=C(S4)C=C(C=C5)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.